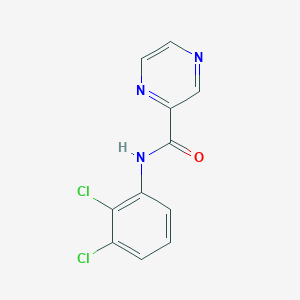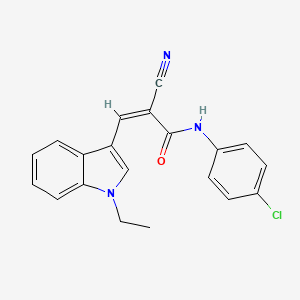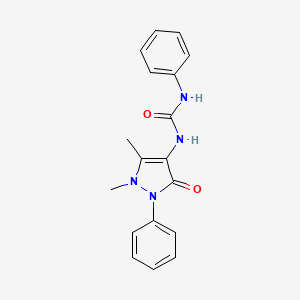
N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide, also known as DCPP, is a chemical compound that has been widely used in scientific research. This compound is a pyrazinecarboxamide derivative that has been synthesized using different methods. DCPP is known for its potent biological activity and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has been shown to have potent biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has also been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It has been shown to induce autophagy, a process by which cells degrade and recycle their own components. N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has several advantages and limitations for lab experiments. One advantage is its potent biological activity, which makes it a useful tool compound for investigating the mechanism of action of various biological targets. Another advantage is its ability to inhibit the growth of cancer cells in vitro and in vivo, which makes it a potential therapeutic agent for cancer. However, N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has limitations, including its toxicity and potential side effects. It is important to use caution when handling N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide and to follow proper safety protocols.
Future Directions
There are several future directions for research on N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide. One direction is to investigate its potential as a therapeutic agent for cancer and other conditions. Another direction is to investigate its mechanism of action and its effects on various biological targets. Additionally, research could be conducted to investigate the safety and toxicity of N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide and to develop safer derivatives with similar biological activity.
Conclusion
In conclusion, N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide is a chemical compound that has been widely used in scientific research. N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has potent biological activity and has been used as a tool compound to investigate the mechanism of action of various biological targets. It has been shown to inhibit the activity of histone deacetylase, inhibit the growth of cancer cells, induce autophagy, and have anti-inflammatory effects. N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide can be synthesized using different methods. One of the most common methods is the reaction of 2,3-dichlorophenylhydrazine with ethyl 2-chloroacetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to yield N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide. Another method involves the reaction of 2,3-dichlorophenylhydrazine with 2-pyrazinecarboxylic acid in the presence of phosphorus oxychloride. The resulting product is then treated with ammonia to yield N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has been widely used in scientific research due to its potent biological activity. It has been used as a tool compound to investigate the mechanism of action of various biological targets. N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has been used in various studies to investigate its potential as a therapeutic agent for cancer, neurodegenerative diseases, and other conditions.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-7-2-1-3-8(10(7)13)16-11(17)9-6-14-4-5-15-9/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTGKCNPKWBFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5682552.png)
![(3aS*,7aR*)-5-methyl-2-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682567.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5682568.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]piperidin-3-yl}propanoic acid](/img/structure/B5682570.png)
![4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine](/img/structure/B5682577.png)
![8-(1,3-benzothiazol-6-ylcarbonyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5682580.png)
![N-(3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5682587.png)

![7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5682603.png)
![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5682605.png)

![2-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5682617.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide](/img/structure/B5682632.png)